molecular formula C14H16N2O3 B7593260 6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

Cat. No. B7593260
M. Wt: 260.29 g/mol
InChI Key: SBRRKOTXQAMQAI-UHFFFAOYSA-N
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Description

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ is a small molecule that belongs to the class of benzoxazinones and has been found to exhibit various biological properties.

Mechanism of Action

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one exerts its biological effects by inhibiting the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a crucial role in cell fate determination, cell differentiation, and cell proliferation. Inhibition of this pathway by this compound results in the suppression of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the Notch signaling pathway, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments involving this compound.

Future Directions

There are several future directions for research on 6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One potential direction is to investigate the potential therapeutic effects of this compound in cancer therapy. Additionally, further research could be conducted to explore the neuroprotective effects of this compound in various neurological disorders. Furthermore, research could be conducted to investigate the anti-inflammatory activity of this compound in various inflammatory diseases. Finally, further studies could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit various biological properties, including the inhibition of the Notch signaling pathway, neuroprotective effects, and anti-inflammatory activity. This compound has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research could be conducted to investigate the potential therapeutic effects of this compound in cancer therapy, neuroprotection, and anti-inflammatory activity.

Synthesis Methods

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with 2,2-dimethyl-1,3-propanediol and triphosgene in the presence of a base. Another method involves the reaction of 2-aminobenzoxazole with 2,2-dimethylazetidine-1-carboxylic acid chloride in the presence of a base. These methods result in the formation of this compound with high purity and yield.

Scientific Research Applications

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. This compound has been found to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway has been shown to have potential therapeutic effects in cancer therapy. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-(2,2-dimethylazetidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)5-6-16(14)13(18)9-3-4-11-10(7-9)15-12(17)8-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRKOTXQAMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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